molecular formula C19H17ClF3N3O4 B10892920 5-[(4-chloro-2-methylphenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

5-[(4-chloro-2-methylphenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide

Cat. No.: B10892920
M. Wt: 443.8 g/mol
InChI Key: VPPPUMILSZYUFS-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated phenoxy group, a trifluoroethoxy group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chloro-2-methylphenol with a suitable alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazole ring. The final step involves the incorporation of the trifluoroethoxy group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17ClF3N3O4

Molecular Weight

443.8 g/mol

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C19H17ClF3N3O4/c1-12-6-13(20)2-4-16(12)29-9-15-3-5-17(30-15)18(27)25-14-7-24-26(8-14)11-28-10-19(21,22)23/h2-8H,9-11H2,1H3,(H,25,27)

InChI Key

VPPPUMILSZYUFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)COCC(F)(F)F

Origin of Product

United States

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